Silvestrol aglycone

描述

西维斯特醇苷元: 是一种从植物Aglaia foveolata中分离得到的天然化合物。它属于黄酮醇类天然产物家族,该家族以其多种生物活性而闻名。 西维斯特醇苷元因其强大的抗癌和抗病毒特性而备受关注,使其成为治疗开发的有希望的候选者 .

准备方法

合成路线和反应条件: : 西维斯特醇苷元可以通过多种化学途径合成。 一种常见的方法是使用环戊[b]苯并呋喃作为起始原料,然后进行一系列反应,包括氧化、还原和环化,形成所需的化合物 . 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度。

工业生产方法: : 西维斯特醇苷元的工业生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产率并降低成本。 这通常包括使用连续流动反应器和自动化系统,以确保质量一致性和效率 .

化学反应分析

反应类型: : 西维斯特醇苷元会经历各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。

还原: 这种反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。

常见试剂和条件: : 这些反应中使用的常见试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,硼氢化钠)和烷基化剂(例如,碘甲烷)。 反应条件通常涉及控制温度、特定的pH值以及使用有机溶剂来促进反应 .

主要形成的产物: : 这些反应形成的主要产物包括西维斯特醇苷元的各种衍生物,这些衍生物可以进一步修饰以增强其生物活性或稳定性 .

科学研究应用

Antiviral Applications

Silvestrol aglycone has shown promising results against various viral infections, including those caused by Ebola virus , Chikungunya virus , and Hepatitis E virus .

Ebola Virus Inhibition

Research indicates that silvestrol effectively inhibits Ebola virus (EBOV) infection at low nanomolar concentrations. In studies conducted on Huh-7 cells and primary human macrophages, silvestrol led to significant reductions in viral titers and EBOV protein expression, suggesting a mechanism involving translational shutdown of the proto-oncoprotein PIM1, which is known to be affected by silvestrol .

Chikungunya Virus Replication

Silvestrol exhibits broad antiviral activity against multiple RNA viruses, notably inhibiting Chikungunya virus (CHIKV) replication. It acts specifically on the RNA helicase eIF4A, which is crucial for mRNA translation. By stalling eIF4A's activity, silvestrol reduces the synthesis of viral proteins and RNA replication .

Hepatitis E Virus

In silico studies have identified silvestrol as a potential inhibitor of Hepatitis E virus RNA helicase. This research emphasizes the need for further investigations into its efficacy as an antiviral agent against HEV .

Anticancer Applications

Silvestrol has also been extensively studied for its anticancer properties, particularly its cytotoxic effects on various cancer cell lines.

Prostate Cancer

In studies involving LNCaP cells (a model for hormone-dependent prostate cancer), silvestrol demonstrated potent cytotoxicity. Treatment resulted in a significant reduction in colony formation and increased TUNEL-positive cells, indicating enhanced apoptosis .

Comparative Data Tables

| Application | Virus/Cancer Type | Mechanism | Efficacy |

|---|---|---|---|

| Antiviral | Ebola Virus | Inhibits viral replication via PIM1 translational shutdown | Low nanomolar concentrations |

| Antiviral | Chikungunya Virus | Inhibits eIF4A helicase activity | Broad antiviral activity |

| Antiviral | Hepatitis E Virus | Inhibits RNA helicase | Potential for further investigation |

| Anticancer | Prostate Cancer (LNCaP cells) | Induces apoptosis via mitochondrial disruption | Significant colony formation inhibition |

Case Studies

-

Ebola Virus Study

- Conducted in BSL4 conditions.

- Results showed a marked decrease in viral titers with non-toxic concentrations of silvestrol.

-

Chikungunya Virus Study

- Demonstrated reduced protein synthesis and delayed innate immune response post-infection.

- Highlighted the role of eIF4A as a target for silvestrol.

-

Prostate Cancer Study

- Silvestrol treatment led to a dose-dependent increase in apoptosis markers.

- Confirmed its potential as a therapeutic agent against hormone-dependent cancers.

作用机制

西维斯特醇苷元通过抑制真核起始因子4A (eIF4A) 发挥作用,eIF4A 是真核翻译起始复合体的一个关键组成部分。通过与eIF4A结合,西维斯特醇苷元破坏了eIF4F复合体的组装,从而抑制了蛋白质合成的起始。 这导致优先抑制恶性相关mRNA的翻译,从而导致癌细胞增殖减少和凋亡增加 .

相似化合物的比较

类似化合物: : 与西维斯特醇苷元类似的化合物包括罗卡酰胺、表西维斯特醇和其他黄酮醇类 .

独特性: : 西维斯特醇苷元因其在抑制eIF4A方面的特异性和效力高而独一无二,使其成为与其他黄酮醇类相比,更有效的蛋白质合成抑制剂。 此外,它在哺乳动物细胞中表现出低细胞毒性,使其成为治疗开发中更安全的选择 .

生物活性

Silvestrol aglycone, a derivative of the natural product silvestrol, has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease. This article reviews the latest findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

1. Anticancer Activity

This compound exhibits potent cytotoxic effects against several cancer cell lines. Research indicates that it induces apoptosis through mitochondrial pathways. Key findings include:

- Apoptosis Induction : this compound disrupts mitochondrial transmembrane potential and facilitates cytochrome c release into the cytoplasm, triggering apoptotic pathways. In studies involving LNCaP (human prostate cancer) cells, treatment with silvestrol resulted in significant increases in TUNEL-positive cells, indicating enhanced apoptosis rates .

- Caspase Activation : The compound appears to activate caspases - specifically caspase-2, -9, and -10 - while showing no involvement of caspase-3 or -7 in apoptosis induction . This suggests a selective mechanism that may be leveraged for therapeutic purposes.

Efficacy Against Infectious Diseases

2. Antimalarial Properties

Recent studies have identified this compound as a promising candidate for malaria treatment:

- Inhibition of Plasmodium spp. : this compound demonstrated potent inhibitory activity against Plasmodium falciparum, with effective concentrations (EC50) comparable to established antimalarials like chloroquine and artesunate . Notably, it showed low cytotoxicity in mammalian cells and a selectivity index of 34.

- Transmission-Blocking Potential : In assays assessing ookinete conversion inhibition in Plasmodium berghei, this compound inhibited 99.65% of conversion at 10 μM, further supporting its dual-action potential as both a treatment and a transmission blocker .

Antiviral Activity

3. Inhibition of Hepatitis E Virus (HEV)

This compound has been shown to inhibit viral replication:

- Viral Particle Release : Studies indicate that silvestrol effectively inhibits the release of HEV particles from infected cells. This suggests potential for developing antiviral therapies targeting HEV .

Comparative Data Table

| Activity Type | Target Organism/Cell Line | EC50 (nM) | Selectivity Index | Notes |

|---|---|---|---|---|

| Anticancer | LNCaP (Prostate Cancer) | ~30-120 | Not specified | Induces apoptosis via mitochondrial pathway |

| Antimalarial | Plasmodium falciparum | ~10 | 34 | Comparable efficacy to established drugs |

| Antiviral | HEV | Not specified | Not specified | Inhibits viral particle release |

Case Studies

Case Study 1: Cancer Treatment with this compound

In a controlled study, silvestrol was administered to LNCaP cells, resulting in a marked reduction in colony formation and significant apoptosis as measured by TUNEL assays. The study concluded that silvestrol's mechanism involves disrupting mitochondrial integrity and activating specific caspases, making it a candidate for further development as an anticancer agent.

Case Study 2: Malaria Treatment Potential

A recent experimental evaluation tested this compound against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The compound exhibited over 50% inhibition at concentrations as low as 5 μM and demonstrated low toxicity to mammalian cells, indicating its potential for safe use in therapeutic settings.

属性

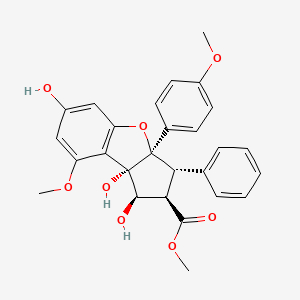

IUPAC Name |

methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O8/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,28-29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLOONIBWUNKDH-PXIJUOARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70636037 | |

| Record name | Methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70636037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960365-65-5 | |

| Record name | Methyl (1R,2R,3S,3aR,8bS)-2,3,3a,8b-tetrahydro-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960365-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70636037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。